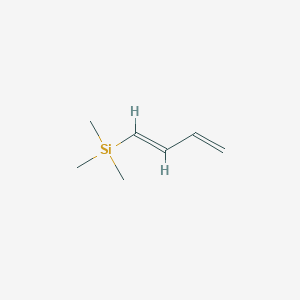
(1E)-1,3-butadien-1-yltrimethyl-silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-1,3-butadien-1-yltrimethyl-silane is an organosilicon compound with the molecular formula C7H14Si. This compound is characterized by the presence of a butadiene moiety attached to a trimethylsilyl group. Organosilicon compounds like this compound are of significant interest in organic synthesis and materials science due to their unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1,3-butadien-1-yltrimethyl-silane typically involves the reaction of 1,3-butadiene with trimethylchlorosilane in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the reactants and products. The reaction conditions often include moderate temperatures (around 50-80°C) and anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent product quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(1E)-1,3-butadien-1-yltrimethyl-silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the butadiene moiety to butane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce saturated hydrocarbons.
Aplicaciones Científicas De Investigación
(1E)-1,3-butadien-1-yltrimethyl-silane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds and polymers.
Biology: The compound can be used in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Research into silicon-containing pharmaceuticals often involves this compound as a precursor.
Industry: It is utilized in the production of silicone-based materials, adhesives, and sealants.
Mecanismo De Acción
The mechanism by which (1E)-1,3-butadien-1-yltrimethyl-silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations. The butadiene moiety allows for conjugation and electron delocalization, which can influence the reactivity and stability of the compound.
Comparación Con Compuestos Similares
Similar Compounds
(1E)-1,3-butadien-1-yltrimethyl-germane: Similar structure but with a germanium atom instead of silicon.
(1E)-1,3-butadien-1-yltrimethyl-stannane: Contains a tin atom in place of silicon.
(1E)-1,3-butadien-1-yltrimethyl-lead: Lead atom replaces silicon in the structure.
Uniqueness
(1E)-1,3-butadien-1-yltrimethyl-silane is unique due to the presence of the silicon atom, which imparts distinct chemical properties such as increased thermal stability and resistance to oxidation compared to its germanium, tin, and lead analogs. These properties make it particularly valuable in applications requiring durable and stable materials.
Propiedades
Fórmula molecular |
C7H14Si |
|---|---|
Peso molecular |
126.27 g/mol |
Nombre IUPAC |
[(1E)-buta-1,3-dienyl]-trimethylsilane |
InChI |
InChI=1S/C7H14Si/c1-5-6-7-8(2,3)4/h5-7H,1H2,2-4H3/b7-6+ |
Clave InChI |
YFSJFUCGCAQAJA-VOTSOKGWSA-N |
SMILES isomérico |
C[Si](C)(C)/C=C/C=C |
SMILES canónico |
C[Si](C)(C)C=CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


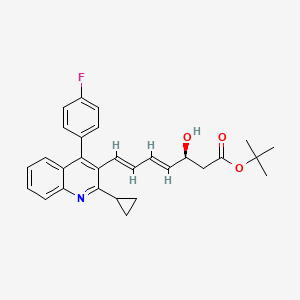
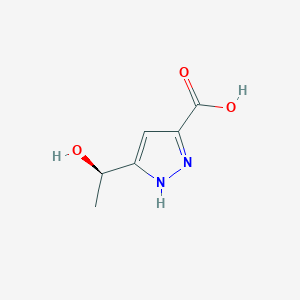
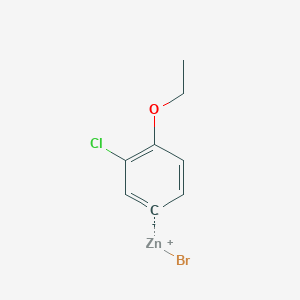
![1-[3-(2-Chloro-phenyl)-4,5-dihydro-isoxazol-5-ylmethyl]-4-methyl-1H-quinolin-2-one](/img/structure/B14888486.png)
![(1S,2R,3S,4R)-4-(7-Amino-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2,3-triol](/img/structure/B14888490.png)
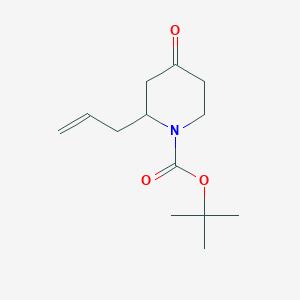
![tert-Butyl ((1R,3S)-3-(trifluoromethyl)-8-azaspiro[4.5]decan-1-yl)carbamate](/img/structure/B14888504.png)
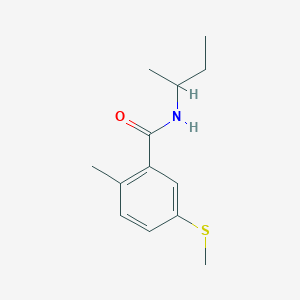
![1-Ethynyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14888507.png)
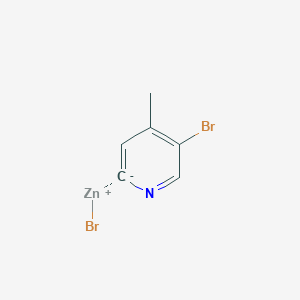
![2-Hydroxy-6-azabicyclo[3.2.1]Octan-7-one](/img/structure/B14888523.png)
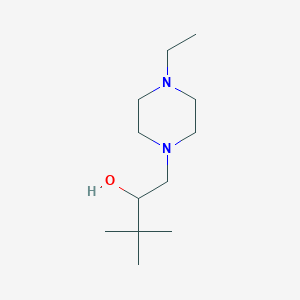
![1-(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone](/img/structure/B14888547.png)
![tert-Butyl 6,8-dibromo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B14888550.png)
